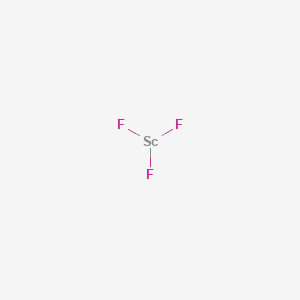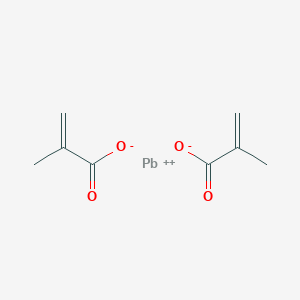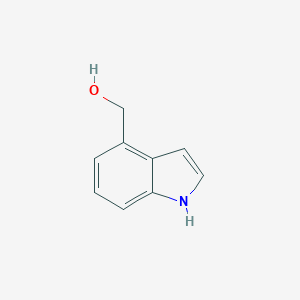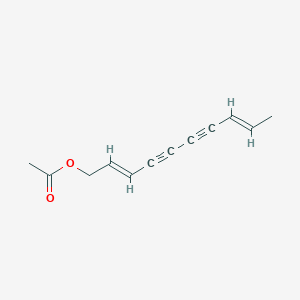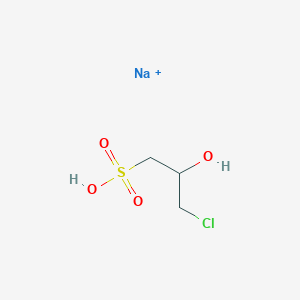
3-クロロ-2-ヒドロキシプロパン-1-スルホン酸ナトリウム
概要
説明
Sodium 3-chloro-2-hydroxypropanesulfonate is a useful research compound. Its molecular formula is C3H7ClNaO4S and its molecular weight is 197.59 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 3-chloro-2-hydroxypropanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53150. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 3-chloro-2-hydroxypropanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-chloro-2-hydroxypropanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
高速液体クロマトグラフィー(HPLC)分析
3-クロロ-2-ヒドロキシプロパン-1-スルホン酸ナトリウムは、HPLC分析のメソッドで使用されます . HPLCカラムでの分離プロセスにおいて、標準物質として使用されます .
2.セルロース系繊維のナノ細孔性の調査 この化合物は、セルロース系繊維のナノ細孔性を調査するために、負に帯電したプローブ粒子を調製するために使用されます . これにより、これらの繊維の物理的および化学的特性を理解するのに役立ちます。
3. カチオン性高分子電解質との相互作用の研究 3-クロロ-2-ヒドロキシプロパン-1-スルホン酸ナトリウムは、セルロース系繊維とカチオン性高分子電解質との相互作用を研究するために使用されます . これは、製紙など、このような相互作用が最終製品の特性に影響を与える可能性のある分野で重要です。
4. 表面修飾微結晶セルロース(MCC)粒子の調製 この化合物は、強い正または強い負のゼータ電位を有する表面修飾MCC粒子を調製するために使用されます <svg class="icon" height="16" p-id="1735
作用機序
Target of Action
Sodium 3-chloro-2-hydroxypropane-1-sulfonate, also known as Sodium 3-chloro-2-hydroxypropanesulfonate or 3-Chloro-2-hydroxypropanesulfonic Acid Sodium Salt, is a novel anionic agent . Its primary targets are cellulosic fibers and cationic polyelectrolytes . These targets play a crucial role in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .
Mode of Action
This compound interacts with its targets by preparing negatively charged probe particles . This interaction results in changes in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .
Biochemical Pathways
The affected biochemical pathways involve the preparation of negatively charged probe particles to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes . The downstream effects of these pathways include changes in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .
Result of Action
The molecular and cellular effects of Sodium 3-chloro-2-hydroxypropane-1-sulfonate’s action include changes in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes . These changes result from the preparation of negatively charged probe particles .
Safety and Hazards
将来の方向性
Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate is used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . It is also used to prepare surface-derivatized microcrystalline cellulose (MCC) particles having either a strong positive or a strong negative zeta potential .
生化学分析
Biochemical Properties
Sodium 3-chloro-2-hydroxypropane-1-sulfonate is an anionic agent used to prepare negatively charged probe particles to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes . It is instrumental in the purification and isolation of proteins, peptides, and additional biomolecules .
Cellular Effects
The compound’s effects on cells are primarily related to its role in preparing negatively charged probe particles. These particles are used to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes
Molecular Mechanism
It is known to interact with cationic polyelectrolytes in the preparation of negatively charged probe particles
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-chloro-2-hydroxypropanesulfonate involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid with sodium hydroxide.", "Starting Materials": ["3-chloro-2-hydroxypropanesulfonic acid", "sodium hydroxide"], "Reaction": [ "Step 1: Dissolve 3-chloro-2-hydroxypropanesulfonic acid in water", "Step 2: Add sodium hydroxide to the solution and stir for several hours", "Step 3: Adjust the pH of the solution to 7 using hydrochloric acid", "Step 4: Filter the solution to obtain the Sodium 3-chloro-2-hydroxypropanesulfonate product", "Step 5: Wash the product with water and dry it" ] } | |
CAS番号 |
126-83-0 |
分子式 |
C3H7ClNaO4S |
分子量 |
197.59 g/mol |
IUPAC名 |
sodium;3-chloro-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H7ClO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8); |
InChIキー |
NWISHBWZLSLOBC-UHFFFAOYSA-N |
異性体SMILES |
C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
SMILES |
C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
正規SMILES |
C(C(CCl)O)S(=O)(=O)O.[Na] |
| 126-83-0 | |
物理的記述 |
Liquid; OtherSolid |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

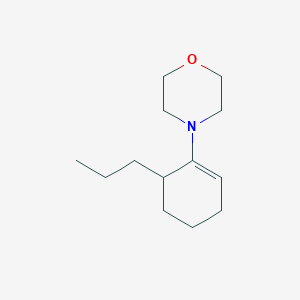
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)


![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)

